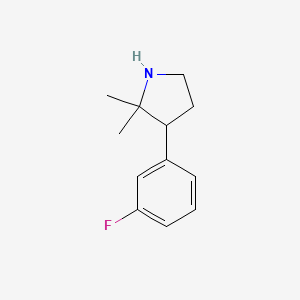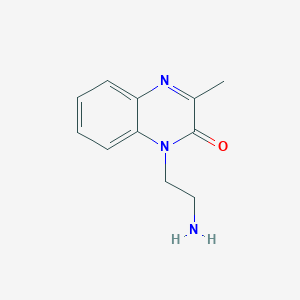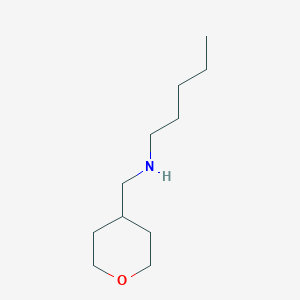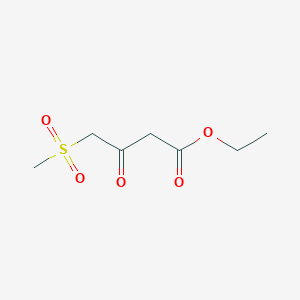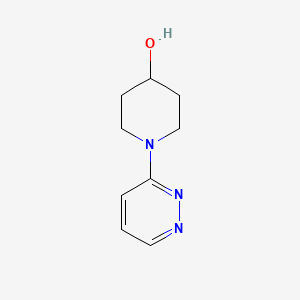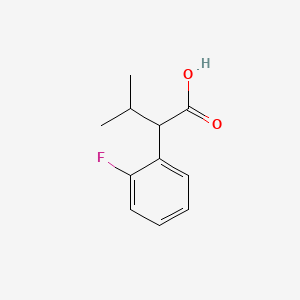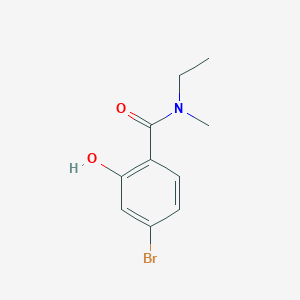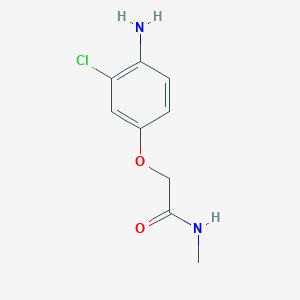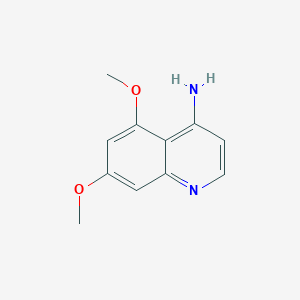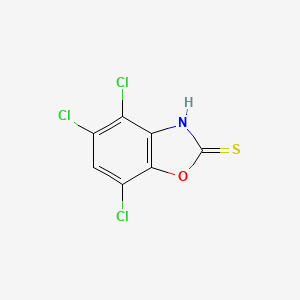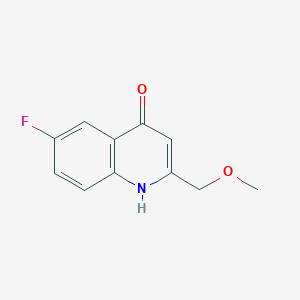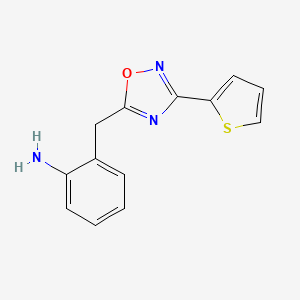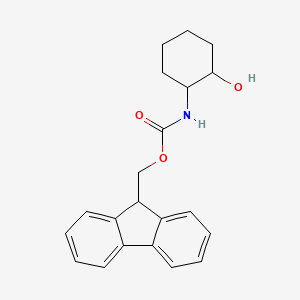
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate
Overview
Description
“9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate” is a chemical compound with the CAS Number: 1342698-64-9 . It has a molecular weight of 337.42 . The IUPAC name for this compound is 9H-fluoren-9-ylmethyl 2-hydroxycyclohexylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H23NO3/c23-20-12-6-5-11-19 (20)22-21 (24)25-13-18-16-9-3-1-7-14 (16)15-8-2-4-10-17 (15)18/h1-4,7-10,18-20,23H,5-6,11-13H2, (H,22,24) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 337.42 . The InChI code provides information about the molecular structure .Scientific Research Applications
Crystal Structure and Molecular Properties
N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine : This compound's crystal structure is slightly pyramidalized, with a notable deviation of the nitrogen atom from the basal plane. The crystal exhibits intermolecular hydrogen bonds, involving the hydroxy oxygen atom acting as a donor to the carbonyl group and an acceptor of the amide group (Yamada et al., 2008).
Synthesis and Characterization
Synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic Acid : This compound is synthesized from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), illustrating a pathway for creating derivatives with potential applications (Le & Goodnow, 2004).
Biotransformation and Derivatives
Biotransformation by Biphenyl-utilizing Bacteria : Biphenyl-utilizing bacteria have been used to obtain different derivatives of 9H-carbazole, with the transformation of 9H-fluorene into 9H-fluoren-9-ol and fluoren-9-one being a significant process. This study provides insights into the metabolic pathways and the potential for environmental bioremediation or pharmacological applications (Waldau et al., 2009).
Fluorescence Sensing Applications
Colorimetric/Fluorometric Probe for Iodide : A fluorene oligomer has been synthesized and used to detect iodide with high fluorescence quenching sensitivity and selectivity. The system's sensitivity, even at very low concentrations, indicates potential applications in environmental monitoring and chemical sensing (Zhao et al., 2012).
Chemical Reactions and Synthesis
Synthesis of Dipeptidyl Ureas : 9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates have been synthesized and used as building blocks for creating dipeptidyl urea esters, highlighting their utility in complex organic syntheses (Babu & Kantharaju, 2005).
Applications in Sensing and Detection
Fluorescence Sensing of Acids and Amines : Novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) and poly(9,9-dihexyl-9H-fluoren-2-amine) have been prepared and applied in fluorescence detection of different acids and amines. This indicates potential applications in environmental monitoring and biosensing (Qian et al., 2019).
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c23-20-12-6-5-11-19(20)22-21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-20,23H,5-6,11-13H2,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLFJVDKWZWPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-(2-hydroxycyclohexyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(But-2-yn-1-yloxy)phenyl]ethan-1-ol](/img/structure/B1445045.png)
